This compound can be sourced from several chemical databases and literature, including Chemsrc and PubChem, which provide detailed information about its properties, synthesis methods, and applications. It falls under the category of aliphatic alcohols due to the presence of the hydroxyl (-OH) group attached to a carbon atom that is part of a longer carbon chain.
The synthesis of 1-methoxy-6-methylhept-5-en-2-ol can be achieved through several methods, with one notable approach involving the reduction of 6-methylhept-5-en-2-one. The synthesis process typically includes the following steps:
The molecular structure of 1-methoxy-6-methylhept-5-en-2-ol features a heptene backbone with a methoxy substituent at the first position and a hydroxyl group at the second position.
The compound's structure can be represented using various notations:
CC(=CCCC(C)(C)O)OC
InChI=1S/C9H18O2/c1-8(2)6-5-4-3-7(10)9(11)12/h3,6,8,10H,4,5H2,1-2H3
These representations highlight the connectivity of atoms within the molecule and provide insight into its geometric configuration.
1-Methoxy-6-methylhept-5-en-2-ol can participate in various chemical reactions due to its functional groups:
These reactions illustrate the versatility of 1-methoxy-6-methylhept-5-en-2-ol in organic synthesis.
The mechanism of action for 1-methoxy-6-methylhept-5-en-2-ol primarily revolves around its interactions with biological systems:
Understanding the physical and chemical properties of 1-methoxy-6-methylhept-5-en-2-ol is crucial for its application:
1-Methoxy-6-methylhept-5-en-2-ol has potential applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2